Methyl 4-(2-oxopyrrolidin-1-yl)butanoate
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Overview
Description
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, attached to a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobutanoic acid with pyrrolidin-2-one in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Catalyst: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Type: Stainless steel reactors with temperature and pressure control
Purification: Crystallization or distillation to remove impurities
Quality Control: High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for product verification
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: 4-(2-oxopyrrolidin-1-yl)butanoic acid
Reduction: 4-(2-oxopyrrolidin-1-yl)butanol
Substitution: Various esters and amides depending on the substituent used
Scientific Research Applications
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Methyl 4-(2-oxopyrrolidin-1-yl)butanoate can be compared with other similar compounds such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Butanoate esters: Compounds with different ester groups attached to the butanoate backbone exhibit distinct reactivity and applications.
List of Similar Compounds
- Pyrrolidin-2-one
- 4-(2-oxopyrrolidin-1-yl)butanoic acid
- Methyl 4-(2-oxopyrrolidin-1-yl)butanol
Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRQQINZGKHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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